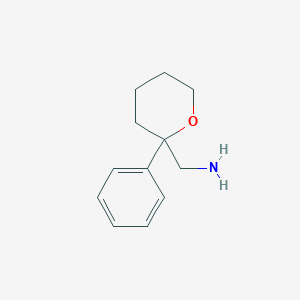
(2-Phenyloxan-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenyloxan-2-yl)methanamine is an organic compound with the molecular formula C12H17NO. It is also known by its IUPAC name, (2-phenyltetrahydro-2H-pyran-2-yl)methanamine . This compound features a tetrahydropyran ring substituted with a phenyl group and an amine group, making it a versatile intermediate in organic synthesis.
Wirkmechanismus
Target of Action
It’s structurally similar to methenamine , which primarily targets bacteria in the urinary tract .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
Methenamine, a structurally similar compound, is involved in the one-carbon metabolism pathway, a fundamental biochemical pathway involved in the synthesis and recycling of the amino acid methionine and its derivative, s-adenosylmethionine (sam) .
Result of Action
Methenamine, a structurally similar compound, is used for the prophylactic or suppressive treatment of frequently recurring urinary tract infections when long-term therapy is considered necessary .
Action Environment
The action of (2-Phenyloxan-2-yl)methanamine can be influenced by environmental factors such as pH. For instance, Methenamine, a structurally similar compound, works best when the urine has a low pH and is acidic .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyloxan-2-yl)methanamine typically involves the reaction of phenyl-substituted tetrahydropyran with methanamine. One common method includes the use of a phenyl-substituted tetrahydropyran precursor, which undergoes amination to introduce the methanamine group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process generally involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Phenyloxan-2-yl)methanamine can undergo various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions under mild conditions.
Substitution: Typical reagents include alkyl halides and acyl chlorides, often under basic conditions.
Major Products
Oxidation: Aldehydes and ketones.
Substitution: Various substituted amines and amides.
Wissenschaftliche Forschungsanwendungen
(2-Phenyloxan-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and advanced materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylamine: A primary amine with a phenyl group.
Methanamine: A simple amine with a single carbon atom.
Uniqueness
(2-Phenyloxan-2-yl)methanamine is unique due to its tetrahydropyran ring structure, which imparts distinct chemical properties and reactivity compared to simpler amines like phenylamine and methanamine .
Eigenschaften
IUPAC Name |
(2-phenyloxan-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-10-12(8-4-5-9-14-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZMKNSHUFACQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)(CN)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














